molecular formula C18H22N3NaO4S B12750593 Rabeprazole sodium monohydrate CAS No. 1033853-22-3

Rabeprazole sodium monohydrate

カタログ番号: B12750593
CAS番号: 1033853-22-3
分子量: 399.4 g/mol
InChIキー: HKZVUFAIQCTTTD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rabeprazole sodium monohydrate is a proton pump inhibitor used primarily to reduce stomach acid production. It is commonly prescribed for the treatment of conditions such as gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome. This compound works by inhibiting the enzyme H+/K+ ATPase in the gastric parietal cells, thereby reducing gastric acid secretion .

準備方法

Synthetic Routes and Reaction Conditions

Rabeprazole sodium monohydrate is synthesized through a multi-step process involving the reaction of 2-mercapto-1H-benzimidazole with 4-(3-methoxypropoxy)-3-methylpyridine. The key steps include:

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but optimized for large-scale production. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the stability and efficacy of the final product .

化学反応の分析

Types of Reactions

Rabeprazole sodium monohydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the sulfoxide form of rabeprazole, which is the active pharmaceutical ingredient, and various intermediates used in the synthesis process .

科学的研究の応用

Rabeprazole sodium monohydrate has a wide range of scientific research applications:

作用機序

Rabeprazole sodium monohydrate exerts its effects by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By binding to the enzyme, this compound prevents the secretion of hydrogen ions into the gastric lumen, thereby reducing acid production. The compound is a prodrug that is activated in the acidic environment of the parietal cells, where it is converted to its active sulfenamide form .

類似化合物との比較

Similar Compounds

  • Omeprazole
  • Lansoprazole
  • Pantoprazole
  • Esomeprazole

Uniqueness

Rabeprazole sodium monohydrate is unique among proton pump inhibitors due to its rapid onset of action and higher bioavailability. It is also less affected by genetic polymorphisms in the CYP2C19 enzyme, which can influence the metabolism of other proton pump inhibitors .

Conclusion

This compound is a highly effective proton pump inhibitor with a wide range of applications in medicine and scientific research. Its unique properties and rapid onset of action make it a valuable compound for the treatment of acid-related disorders.

特性

CAS番号

1033853-22-3

分子式

C18H22N3NaO4S

分子量

399.4 g/mol

IUPAC名

sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide;hydrate

InChI

InChI=1S/C18H20N3O3S.Na.H2O/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;;/h3-4,6-9H,5,10-12H2,1-2H3;;1H2/q-1;+1;

InChIキー

HKZVUFAIQCTTTD-UHFFFAOYSA-N

正規SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.O.[Na+]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。